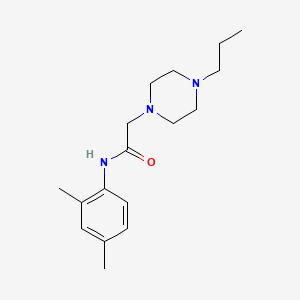
N-(2,4-dimethylphenyl)-2-(4-propyl-1-piperazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-(4-propyl-1-piperazinyl)acetamide is a chemical compound that is commonly referred to as DPAT. DPAT is a selective agonist for dopamine D1 and D2 receptors, and it is commonly used in scientific research to study the effects of dopamine on the brain and body. DPAT has been shown to have a variety of biochemical and physiological effects, and it is commonly used in laboratory experiments to investigate the mechanisms of action of dopamine and related compounds.
作用機序
DPAT is a selective agonist for dopamine D1 and D2 receptors, and it acts by binding to these receptors and activating them. The activation of these receptors leads to a variety of biochemical and physiological effects, including the release of dopamine and other neurotransmitters, the regulation of gene expression, and the modulation of ion channels and other cellular processes.
Biochemical and Physiological Effects:
DPAT has been shown to have a variety of biochemical and physiological effects, including the regulation of mood, motivation, and reward. It has also been shown to have effects on cognitive function, memory, and learning. DPAT has been shown to increase the release of dopamine in the brain, and it has also been shown to increase the activity of dopamine neurons. DPAT has also been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.
実験室実験の利点と制限
DPAT is a useful tool for investigating the mechanisms of action of dopamine and related compounds, and it is often used in laboratory experiments to investigate the effects of dopamine on the brain and body. One advantage of DPAT is that it is a selective agonist for dopamine D1 and D2 receptors, which allows researchers to investigate the effects of dopamine on specific receptor subtypes. However, one limitation of DPAT is that it is a synthetic compound, and it may not accurately reflect the effects of endogenous dopamine in the brain and body.
将来の方向性
There are many future directions for research on DPAT and related compounds. One area of research is the investigation of the effects of DPAT on other neurotransmitter systems, including the serotonin and norepinephrine systems. Another area of research is the investigation of the effects of DPAT on different brain regions and circuits, and how these effects contribute to the regulation of mood, motivation, and reward. Additionally, future research could investigate the potential therapeutic uses of DPAT and related compounds for the treatment of neurological and psychiatric disorders.
合成法
DPAT can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenylacetic acid with propylpiperazine in the presence of acetic anhydride and sodium acetate. Other methods include the reaction of 2,4-dimethylphenylacetic acid with 4-propylpiperidine-1-carboxylic acid, and the reaction of 2,4-dimethylphenylacetic acid with 4-propylpiperazine in the presence of acetic anhydride and triethylamine.
科学的研究の応用
DPAT is commonly used in scientific research to investigate the effects of dopamine on the brain and body. It is often used as a tool to study the mechanisms of action of dopamine and related compounds, and it is also used to investigate the role of dopamine in various physiological processes. DPAT has been shown to have a variety of effects on the brain and body, including the regulation of mood, motivation, and reward.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-propylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-4-7-19-8-10-20(11-9-19)13-17(21)18-16-6-5-14(2)12-15(16)3/h5-6,12H,4,7-11,13H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYIICVJGUOFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


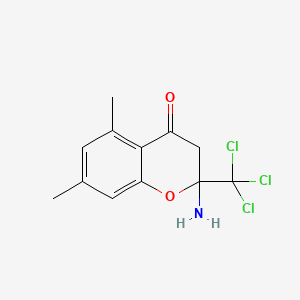
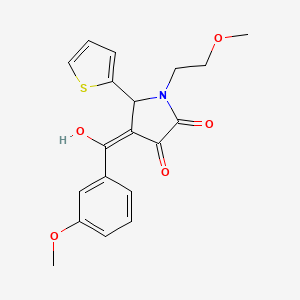
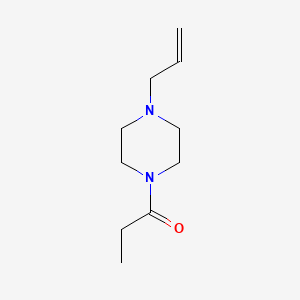
![{1'-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B5411083.png)
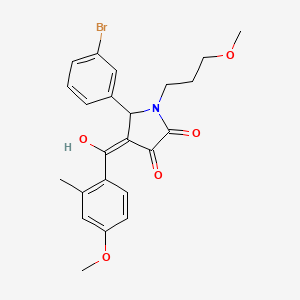

![3-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)(methyl)amino]-1-propanol](/img/structure/B5411095.png)
![4-{[3-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5411103.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5411111.png)
![N-{2-[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5411116.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5411123.png)
![N-(1-cyano-1,2-dimethylpropyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5411133.png)
![N-(4-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5411151.png)